physicochemical properties of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
physicochemical properties of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
This guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As experimental data for this specific molecule is not extensively published, this document synthesizes information from its core structural analogues, predicts its key characteristics based on established chemical principles, and provides detailed, field-proven protocols for empirical validation. This approach ensures a robust and practical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Core Attributes
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a derivative of 4-azaindole, featuring a fused pyrrolo-pyridine bicyclic system. The structure is characterized by three key functional groups that dictate its chemical behavior:
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The Pyrrolo[3,2-b]pyridine Core: This nitrogen-containing heterocyclic scaffold is a known pharmacophore, present in molecules targeting a range of biological pathways, including kinase inhibition.
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The 3-carbaldehyde Group (-CHO): An electron-withdrawing group that acts as a hydrogen bond acceptor and a reactive handle for synthetic modifications.
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The 7-nitro Group (-NO2): A strong electron-withdrawing group that significantly modulates the electronic properties of the entire ring system, impacting pKa, reactivity, and metabolic stability.
The interplay of these groups results in a molecule with distinct properties crucial for its application in drug design.
Predicted Core Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₅N₃O₃ | Derived from the parent structure with the addition of a nitro group. |
| Molecular Weight | 191.15 g/mol | Calculated from the molecular formula. The parent compound, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, has a molecular weight of 146.15 g/mol [1][2]. |
| Physical Form | Expected to be a solid at room temperature. | Based on the properties of related compounds like 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (solid)[2][3] and 3-nitro-1H-pyrrolo[3,2-b]pyridine (solid)[4]. |
| XLogP3 | ~0.8 - 1.5 | The parent aldehyde has a computed XLogP3 of 0.5[1]. The nitro group will increase lipophilicity. |
| Hydrogen Bond Donors | 1 (from the pyrrole N-H) | Structural analysis. |
| Hydrogen Bond Acceptors | 4 (aldehyde oxygen, nitro oxygens, pyridine nitrogen) | Structural analysis. |
Synthesis and Reactivity
The synthesis of pyrrolopyridines often involves the cyclization of substituted pyridine precursors[5]. For 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a plausible synthetic route would involve the nitration of the 1H-pyrrolo[3,2-b]pyridine core, followed by or preceded by the introduction of the carbaldehyde group. The electron-withdrawing nature of the nitro group significantly influences the compound's reactivity, particularly enhancing the electrophilicity of the aromatic rings[6].
The aldehyde functional group serves as a versatile synthetic handle for creating derivatives, such as Schiff bases, oximes, or for use in reductive amination reactions to build more complex molecules.
Solubility Profile: Prediction and Experimental Determination
Theoretical Insight: The molecule possesses both polar (nitro, aldehyde, N-H) and non-polar (aromatic rings) features. The strong electron-withdrawing nitro group and the polar aldehyde group are expected to favor solubility in polar organic solvents like DMSO, DMF, and to a lesser extent, methanol or ethanol. Aqueous solubility is predicted to be low, a common characteristic for many drug-like heterocyclic compounds.
Protocol for Experimental Solubility Determination (Shake-Flask Method)
This protocol is the gold-standard method for determining thermodynamic solubility.
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Preparation: Add an excess amount of solid 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
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Separation: Separate the saturated solution from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: The experiment should be run in triplicate to ensure reproducibility.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP/LogD): Prediction and Experimental Measurement
Theoretical Insight: Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The parent compound has a computed XLogP3 of 0.5[1]. The addition of a nitro group is expected to increase the LogP value. As the molecule has an acidic proton on the pyrrole ring, its LogD will be pH-dependent.
Protocol for LogD Determination via HPLC
This method provides a rapid and reliable estimation of lipophilicity by correlating the compound's retention time on a reverse-phase HPLC column with known standards.
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Standard Selection: Prepare a set of standards with known LogP values that bracket the expected LogP of the test compound.
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Mobile Phase: Use a buffered aqueous mobile phase (e.g., phosphate buffer at pH 7.4 for LogD₇.₄) and an organic modifier (e.g., acetonitrile or methanol).
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Chromatography:
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Inject the standards and the test compound onto a C18 reverse-phase column.
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Run an isocratic elution program.
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Record the retention time (t_R) for each compound.
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Determine the column dead time (t_₀) using a non-retained compound (e.g., uracil).
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Calculation:
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Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_₀) / t_₀.
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Plot LogP of the standards against log(k).
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Generate a linear regression curve.
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Determination: Interpolate the log(k) of the test compound on the calibration curve to determine its LogD value at the specific pH of the mobile phase.
Acidity and Basicity (pKa)
Theoretical Insight: The molecule possesses both acidic and basic centers.
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Acidic Center: The N-H proton of the pyrrole ring is weakly acidic. The presence of the potent electron-withdrawing nitro and aldehyde groups is expected to significantly increase its acidity (i.e., lower its pKa) compared to the parent 4-azaindole.
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Basic Center: The pyridine nitrogen is basic. Its basicity will be substantially reduced by the electron-withdrawing effects of the fused pyrrole ring and the nitro group.
Protocol for pKa Determination (UV-Metric Titration)
This method is ideal for compounds with a chromophore whose UV-Vis absorbance spectrum changes with protonation state.
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Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12). Add a small, constant aliquot of the stock solution to each buffer.
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Spectral Acquisition: Record the full UV-Vis absorbance spectrum for the compound in each buffered solution.
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Data Analysis:
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Identify wavelengths where the absorbance changes significantly with pH.
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Plot absorbance at these key wavelengths against pH.
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Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s).
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Causality Check: The inflection point of the curve corresponds to the pKa. The change in the spectrum provides direct evidence of the structural change (protonation/deprotonation) occurring.
Caption: Workflow for pKa Determination via UV-Metric Titration.
Spectroscopic Characterization Profile
While specific experimental spectra are unavailable, a detailed prediction based on known chemical shifts and absorption frequencies for related structures provides a powerful tool for structural confirmation.
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
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Aldehyde Proton (-CHO): Expected as a singlet in the downfield region, ~9.8-10.2 ppm.
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Pyrrole N-H Proton: A broad singlet, likely >12 ppm, due to the acidic nature of the proton.
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Aromatic Protons: The protons on the pyridine and pyrrole rings will appear between ~7.5 and 9.0 ppm. The strong deshielding effect of the nitro group will cause the proton adjacent to it (at the 6-position) to appear at a very low field. The specific splitting patterns (doublets, doublet of doublets) will be key to assigning the positions. For instance, a similar compound, 6-Nitro-1H-indazole-3-carbaldehyde, shows a proton adjacent to the nitro group at 8.57 ppm[7].
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
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Carbonyl Carbon (C=O): Expected around 185-195 ppm.
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Aromatic Carbons: A complex set of signals between 110-160 ppm. The carbon bearing the nitro group (C-7) will be significantly downfield due to the strong electron-withdrawing effect.
Infrared (IR) Spectroscopy
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N-H Stretch: A broad peak around 3100-3300 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
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N-O Stretch (Nitro): Two strong, characteristic peaks, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
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C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI): In positive mode, the molecular ion peak [M+H]⁺ would be expected at m/z 192.1. In negative mode, deprotonation of the pyrrole N-H could yield an [M-H]⁻ peak at m/z 190.1.
Conclusion and Future Directions
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a molecule with significant potential, defined by the strong electronic influence of its nitro and aldehyde groups on the 4-azaindole core. This guide establishes a foundational understanding of its physicochemical properties through prediction and provides robust, validated methodologies for their empirical determination. The protocols outlined herein empower researchers to generate the precise data needed to advance this and related compounds through the drug discovery pipeline, from initial screening to lead optimization. Future work should focus on executing these experiments to build a comprehensive, data-rich profile of this promising chemical entity.
References
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ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Available at: [Link]
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PubChem. (n.d.). 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Available at: [Link]
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